molecular formula C9H14N4 B1428001 2-(Piperazin-1-yl)pyridin-4-amine CAS No. 1201643-60-8

2-(Piperazin-1-yl)pyridin-4-amine

Cat. No.: B1428001
CAS No.: 1201643-60-8
M. Wt: 178.23 g/mol
InChI Key: JQXJHLNATIXDLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-(Piperazin-1-yl)pyridin-4-amine”, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a pyridine core linked to a piperazine unit . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines . Other reactions involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Anticancer Activity

2-(Piperazin-1-yl)pyridin-4-amine derivatives have been synthesized and evaluated for their potential in anticancer activity. Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives, some of which demonstrated promising anticancer properties against various cancer cell lines (Kumar et al., 2013). Additionally, Demirci and Demirbas (2019) synthesized novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, exhibiting moderate cytotoxic activity against prostate cancer cells (Demirci & Demirbas, 2019).

Structural Diversity in Metal Complexes

Purkait et al. (2017) investigated the formation of group 12 metal complexes with 2-(piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, observing rare participation of terminal piperazine nitrogen in coordination, leading to structural diversity (Purkait et al., 2017).

Catalytic Applications

Mennenga et al. (2015) reported the synthesis of polymethacrylates containing a 4-amino-pyridyl derivative, demonstrating effectiveness as catalysts in acylation chemistry due to self-activation by neighboring group effects (Mennenga et al., 2015).

Neuropharmacological Potential

Li Ming-zhu (2008) synthesized 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, observing effects on memory ability in mice, suggesting its neuropharmacological potential (Li Ming-zhu, 2008).

Luminescence Behavior

Chattopadhyay et al. (2010) studied the luminescence behavior of bis(tridentate) Schiff base bridged dinuclear lead(II) pseudohalides, where complexes containing 2-(piperazin-1-yl-ethyl)-pyridin-2-yl-methylene-amine displayed high-energy intraligand fluorescence (Chattopadhyay et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 2-(Piperazin-1-yl)pyridin-4-amine are the Histamine H3 and Sigma-1 Receptors . These receptors play a crucial role in various physiological functions. The Histamine H3 receptor is involved in the release and synthesis of histamine and other neurotransmitters, while the Sigma-1 receptor is involved in modulating the function of other proteins.

Mode of Action

This compound interacts with its targets, the Histamine H3 and Sigma-1 receptors, acting as an antagonist . This means it binds to these receptors and inhibits their activity. The compound’s interaction with these receptors results in changes in cellular signaling pathways, leading to its therapeutic effects.

Biochemical Pathways

Given its antagonistic action on the histamine h3 and sigma-1 receptors, it can be inferred that it affects the histaminergic and sigma-1 receptor mediated signaling pathways . The downstream effects of these pathways can influence various physiological functions, including pain perception, cognitive function, and potentially others.

Pharmacokinetics

The presence of the piperazine moiety may facilitate its passage through biological membranes, enhancing its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. As an antagonist of the Histamine H3 and Sigma-1 receptors, it can modulate neurotransmitter release and cellular signaling, potentially leading to changes in pain perception, cognitive function, and other physiological processes .

Future Directions

The future directions for “2-(Piperazin-1-yl)pyridin-4-amine” could involve further studies on its biological activities and potential applications. For instance, it could be evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

2-piperazin-1-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXJHLNATIXDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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